

# Barium metaborate monohydrate CAS number and chemical properties

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## Compound of Interest

Compound Name: *Barium metaborate monohydrate*

Cat. No.: *B171109*

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## An In-depth Technical Guide to Barium Metaborate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Barium metaborate monohydrate** ( $\text{Ba}(\text{BO}_2)_2 \cdot \text{H}_2\text{O}$ ) is an inorganic compound with a range of applications stemming from its chemical and physical properties. It is utilized as a corrosion inhibitor, a flame retardant, and a pigment in paints and coatings.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization methods.

### Chemical Identity and Properties

**Barium metaborate monohydrate** is a white crystalline powder.[2][3] While it is a stable compound, it is classified as harmful if swallowed or inhaled.[4] The primary Chemical Abstracts Service (CAS) number for **barium metaborate monohydrate** is 26124-86-7.[2][3][5] [6] Another CAS number, 19004-06-9, is also frequently listed as a synonym for the same compound.[5]

### Physicochemical Properties

A summary of the key physicochemical properties of **barium metaborate monohydrate** is presented in the table below.

Property	Value	Reference
CAS Number	26124-86-7	[2][3][5][6]
Synonymous CAS No.	19004-06-9	[5]
Molecular Formula	Ba(BO <sub>2</sub> ) <sub>2</sub> ·H <sub>2</sub> O or B <sub>2</sub> BaH <sub>2</sub> O <sub>5</sub>	[6]
Molecular Weight	240.97 g/mol	[2][5][6]
Appearance	White crystalline powder	[2][3]
Melting Point	>900 °C	[2]
Density	3.25-3.35 g/cm <sup>3</sup>	[2]
Solubility	Low solubility in water (~0.3%); moderately soluble in dilute acids; insoluble in organic solvents.	

## Safety and Hazard Information

**Barium metaborate monohydrate** is associated with specific health hazards. The hazard and safety information is summarized in the table below.

Hazard Information	Code/Statement	Reference
Hazard Codes	Xn (Harmful)	[2]
Hazard Statements	H302: Harmful if swallowed H332: Harmful if inhaled	[2][4]
Risk Phrases	R20/22: Harmful by inhalation and if swallowed	[2]
Safety Statements	S28: After contact with skin, wash immediately with plenty of water	[2]

## Synthesis of Barium Metaborate Monohydrate

The most common method for synthesizing **barium metaborate monohydrate** is through precipitation from an aqueous solution. One established protocol involves the reaction of barium hydroxide with boric acid.

### Experimental Protocol: Precipitation Method

This protocol is based on the reaction of barium hydroxide octahydrate and boric acid in an aqueous solution.[7]

Materials:

- Barium hydroxide octahydrate ( $\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ )
- Boric acid ( $\text{H}_3\text{BO}_3$ )
- Distilled water
- 0.1N Hydrochloric acid (for titration, optional)
- Whatman #1 filter paper (or equivalent)

Equipment:

- Heating mantle or hot plate with magnetic stirring capability
- Large beaker (e.g., 2 L)
- Stir bar
- Funnel
- Suction filtration apparatus (Buchner funnel, filter flask)
- Drying oven

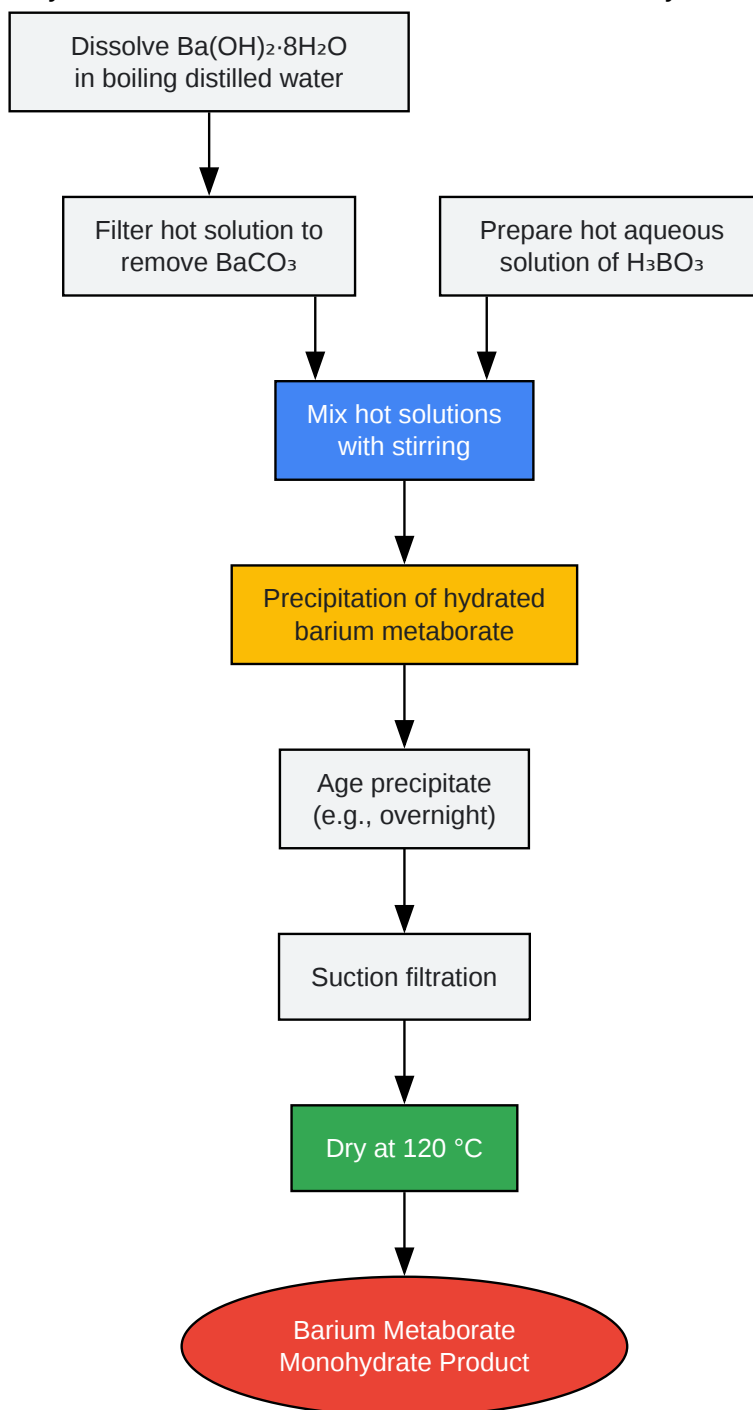
Procedure:

- Preparation of Barium Hydroxide Solution:
  - Add 200 g (0.634 mole) of barium hydroxide octahydrate to 1 liter of distilled water in a large beaker.
  - Heat the mixture to boiling while stirring to dissolve the barium hydroxide.
  - Filter the hot solution by gravity through Whatman #1 filter paper to remove any insoluble barium carbonate.
  - (Optional) Titrate an aliquot of the filtrate with 0.1N hydrochloric acid to determine the exact concentration of soluble barium hydroxide.
- Preparation of Boric Acid Solution:
  - In a separate beaker, dissolve 75.12 g (1.215 mole) of boric acid in 600 mL of distilled water, heating gently to aid dissolution.
- Precipitation:
  - Rapidly pour the hot boric acid solution into the hot, stirred barium hydroxide filtrate.
  - A white precipitate of hydrated barium metaborate will form immediately.
- Isolation and Drying:

- Allow the mixture to stand overnight at room temperature to ensure complete precipitation.
- Collect the white solid by suction filtration.
- Dry the product at 120 °C to a constant weight to obtain **barium metaborate monohydrate**.

A logical workflow for the synthesis of **barium metaborate monohydrate** is depicted below.

## Synthesis Workflow for Barium Metaborate Monohydrate



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Caption: A flowchart illustrating the key steps in the synthesis of **barium metaborate monohydrate** via the precipitation method.

## Analytical Characterization

To confirm the identity, purity, and morphology of the synthesized **barium metaborate monohydrate**, several analytical techniques are employed.

### X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase of the material.

Experimental Protocol:

- **Sample Preparation:** A small amount of the dried powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.
- **Instrumentation:** A powder X-ray diffractometer with Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ) is typically used.
- **Data Collection:** The sample is scanned over a  $2\theta$  range, for example, from  $20^\circ$  to  $80^\circ$ , with a step size of  $0.02^\circ$  and a dwell time of 1-2 seconds per step.
- **Data Analysis:** The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the **barium metaborate monohydrate** phase.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the compound, specifically the borate and water vibrational modes.

Experimental Protocol:

- **Sample Preparation (KBr Pellet Method):**
  - Thoroughly grind 1-2 mg of the **barium metaborate monohydrate** sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate

mortar.

- Transfer the finely ground powder to a pellet press.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Collection: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
- Data Analysis: The spectrum is analyzed for characteristic absorption bands. For **barium metaborate monohydrate**, B-O stretching vibrations are expected in the 1400-1200  $\text{cm}^{-1}$  region, and O-H stretching and bending vibrations from the water of hydration are expected around 3600-3200  $\text{cm}^{-1}$  and 1650  $\text{cm}^{-1}$ , respectively.

## Scanning Electron Microscopy (SEM)

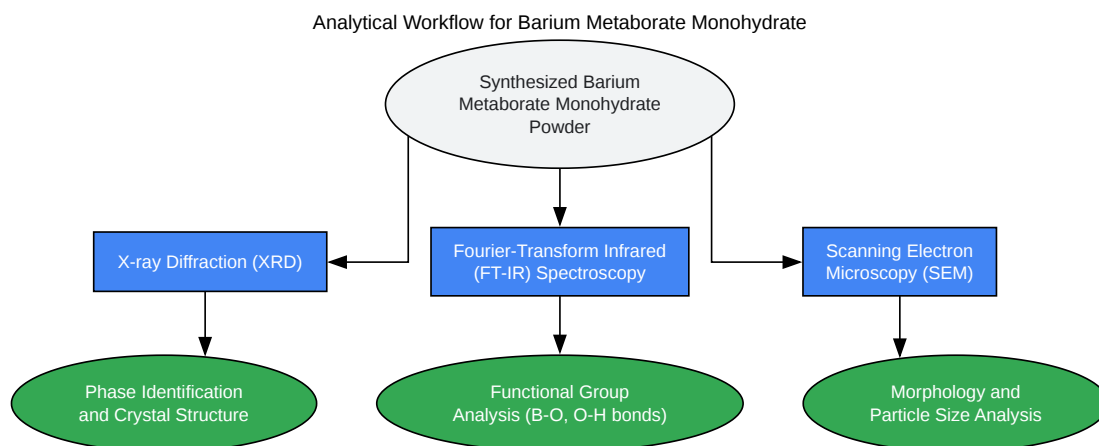
SEM is used to investigate the surface morphology and particle size of the synthesized powder.

Experimental Protocol:

- Sample Preparation:
  - A small amount of the powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.
  - Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.
  - For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample to prevent charging under the electron beam.
- Imaging: The prepared stub is placed in the SEM chamber. Images are acquired at various magnifications using an appropriate accelerating voltage (e.g., 5-20 kV) to visualize the particle shape and size distribution.

An overview of the analytical workflow for characterizing **barium metaborate monohydrate** is provided below.





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Caption: A diagram showing the typical analytical techniques used for the characterization of **barium metaborate monohydrate**.

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